N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring . Finally, the acetamide moiety is introduced via acylation reactions using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives .
Scientific Research Applications
N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death . The sulfamoyl group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site . Additionally, the acetamide moiety can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities but lacking the sulfamoyl and acetamide groups.
Quinazolinone: A structurally related compound with different electronic properties and biological activities.
Benzothiazole: Another heterocyclic compound with a sulfur atom in place of the oxygen in benzoxazole, exhibiting distinct chemical reactivity and applications.
Uniqueness
N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide is unique due to the combination of the benzoxazole ring, sulfamoyl group, and acetamide moiety, which confer specific chemical reactivity and biological activities not found in simpler analogs .
Properties
CAS No. |
77408-73-2 |
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Molecular Formula |
C15H13N3O5S |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O5S/c1-9(19)16-10-5-7-11(8-6-10)24(21,22)18-13-4-2-3-12-14(13)23-15(20)17-12/h2-8,18H,1H3,(H,16,19)(H,17,20) |
InChI Key |
ZZRNFSCRBKAICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2OC(=O)N3 |
Origin of Product |
United States |
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